Product packaging for 3,3',4,5'-Tetrahydroxybibenzyl(Cat. No.:CAS No. 22318-80-5)

3,3',4,5'-Tetrahydroxybibenzyl

Cat. No.: B1208456
CAS No.: 22318-80-5
M. Wt: 246.26 g/mol
InChI Key: KTLRRKBJXAJHJD-UHFFFAOYSA-N
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Description

3,3',4,5'-Tetrahydroxybibenzyl is a bibenzyl derivative of interest in biochemical and pharmacological research. Researchers are investigating its potential biological activities, which may include [e.g., antioxidant, anti-inflammatory, or phytoestrogenic properties]. Its mechanism of action is thought to involve [e.g., interaction with specific cellular receptors or signaling pathways]. This compound is provided as a high-purity material for research purposes exclusively. It is strictly for laboratory use and is not intended for diagnostic, therapeutic, or personal use. For research use only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H14O4 B1208456 3,3',4,5'-Tetrahydroxybibenzyl CAS No. 22318-80-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[2-(3,5-dihydroxyphenyl)ethyl]benzene-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O4/c15-11-5-10(6-12(16)8-11)2-1-9-3-4-13(17)14(18)7-9/h3-8,15-18H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTLRRKBJXAJHJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CCC2=CC(=CC(=C2)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10176861
Record name 3,3',4,5'-Tetrahydroxybibenzyl
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Molecular Weight

246.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22318-80-5
Record name Dihydropiceatannol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22318-80-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,3',4,5'-Tetrahydroxybibenzyl
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,3',4,5'-Tetrahydroxybibenzyl
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Natural Occurrence and Isolation Methodologies of 3,3 ,4,5 Tetrahydroxybibenzyl

Botanical Sources of 3,3',4,5'-Tetrahydroxybibenzyl

Research has identified this compound in a variety of plant families. The following subsections detail the specific botanical sources from which this compound has been isolated or detected.

Senna garrettiana (Craib) H.S.Irwin & Barneby, a plant in the Leguminosae family, is a known source of this compound. theplantlist.org, wisdomlib.org, theplantlist.org The compound is primarily isolated from the heartwood of the plant. nih.gov The isolation process typically begins with the extraction of the dried and crushed heartwood using a solvent such as ethanol. psu.ac.th This crude extract then undergoes a bioassay-guided fractionation process, which involves partitioning it with a series of solvents of increasing polarity.

The presence of this compound has been reported in Dioscorea antaly, a species within the Dioscoreaceae family. However, detailed scientific literature describing the specific methodologies for its isolation and purification from this particular plant is not extensively available. Its notation in chemical databases indicates its confirmed presence within the species.

The compound this compound has been isolated from the wood of Streblus taxoides, a plant belonging to the Moraceae family. nih.gov, researchgate.net, nih.gov The isolation procedure involves extracting the plant material, from which this compound is separated along with other stilbenes and 2-arylbenzofurans. nih.gov, researchgate.net Studies on extracts from this plant have successfully isolated the compound for further analysis of its biological activities. researchgate.net, psu.ac.th

Cassia garrettiana Craib is a botanical synonym for Senna garrettiana. theplantlist.org, wisdomlib.org, botanicalillustrations.org, botanicalillustrations.org As such, the information regarding the occurrence and isolation of this compound from this plant is the same as for Senna garrettiana. The heartwood is the primary source, and the compound is one of several nonanthraquinonic constituents isolated from it. nii.ac.jp, epa.gov, nih.gov Research dating back to 1979 identified this compound as a constituent of the heartwood of Cassia garrettiana. epa.gov

Botanical SourcePlant FamilyPlant Part UsedReference
Senna garrettiana / Cassia garrettianaLeguminosaeHeartwood nih.gov, epa.gov
Dioscorea antalyDioscoreaceaeNot Specified
Streblus taxoidesMoraceaeWood nih.gov, researchgate.net

While the outline includes Dioscorea bulbifera, extensive literature review indicates that the bibenzyl compound isolated from this species is 2,4,3′,5′-tetrahydroxybibenzyl, an isomer of the subject compound. There is no clear evidence of the isolation of this compound from Dioscorea bulbifera. Therefore, to maintain strict scientific accuracy and focus, this plant is not discussed as a source.

Chromatographic and Spectroscopic Techniques for Isolation and Elucidation

The isolation and structural elucidation of this compound from natural sources employ a combination of chromatographic and spectroscopic methods.

The general procedure begins with a solvent extraction from the raw plant material. The resulting crude extract is then fractionated. This is often achieved using column chromatography over a stationary phase like silica (B1680970) gel. psu.ac.th A gradient of solvents with increasing polarity is used as the mobile phase to separate the components of the extract. For instance, in the fractionation of Cassia garrettiana heartwood extract, a sequence of chloroform (B151607) and methanol (B129727) mixtures might be used. psu.ac.th Further purification of the fractions containing the target compound can be achieved using techniques like preparative High-Performance Liquid Chromatography (HPLC). psu.ac.th

Once the pure compound is isolated, its chemical structure is determined using a suite of spectroscopic techniques. These methods provide detailed information about the molecule's atomic composition, connectivity, and stereochemistry.

Mass Spectrometry (MS) : This technique is used to determine the molecular weight and elemental formula of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H-NMR (proton NMR) and ¹³C-NMR (carbon-13 NMR) are crucial for elucidating the carbon-hydrogen framework. Two-dimensional NMR experiments, such as COSY, HSQC, and HMBC, are employed to establish the connectivity between different atoms within the molecule, confirming the bibenzyl structure and the specific positions of the four hydroxyl groups on the aromatic rings. nih.gov, nih.gov

Infrared (IR) Spectroscopy : This method helps to identify the presence of specific functional groups, such as the hydroxyl (-OH) groups and the aromatic rings.

Ultraviolet-Visible (UV-Vis) Spectroscopy : UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which is characteristic of the chromophore system present in the compound.

TechniquePurpose
Column ChromatographyInitial fractionation and purification of the crude extract.
High-Performance Liquid Chromatography (HPLC)Final purification of the isolated compound.
Mass Spectrometry (MS)Determination of molecular weight and formula.
NMR Spectroscopy (¹H, ¹³C, 2D)Complete structural elucidation and assignment of protons and carbons.
Infrared (IR) SpectroscopyIdentification of functional groups (e.g., -OH).
UV-Visible (UV-Vis) SpectroscopyAnalysis of the electronic structure.

Biosynthesis and Metabolic Pathways of 3,3 ,4,5 Tetrahydroxybibenzyl

Precursor Compounds and Enzymatic Transformations

The biosynthesis of 3,3',4,5'-tetrahydroxybibenzyl begins with primary metabolites that enter the phenylpropanoid pathway. The initial precursor is the amino acid L-phenylalanine.

The key steps and enzymatic transformations involved are:

Deamination of L-phenylalanine: The enzyme phenylalanine ammonia-lyase (PAL) catalyzes the removal of an amino group from L-phenylalanine to produce cinnamic acid.

Hydroxylation of Cinnamic Acid: Cinnamic acid is then hydroxylated by cinnamate-4-hydroxylase (C4H) to yield p-coumaric acid.

Activation of p-Coumaric Acid: The carboxylic acid group of p-coumaric acid is activated by 4-coumarate:CoA ligase (4CL) , which attaches a coenzyme A (CoA) molecule to form p-coumaroyl-CoA. This activated thioester is a central intermediate in phenylpropanoid metabolism.

Chain Extension with Malonyl-CoA: The subsequent condensation reaction is a critical step in forming the carbon skeleton. Three molecules of malonyl-CoA , derived from acetyl-CoA via acetyl-CoA carboxylase, are condensed with one molecule of p-coumaroyl-CoA.

Bibenzyl Synthase Activity: This condensation and subsequent cyclization and aromatization are catalyzed by a type III polyketide synthase (PKS) known as bibenzyl synthase (BBS) . mdpi.com This enzyme is pivotal in directing the pathway towards bibenzyl formation rather than other flavonoids or stilbenoids. The reaction proceeds through a polyketide intermediate that undergoes decarboxylation and cyclization to form the bibenzyl scaffold.

Relationship to Stilbenoid Biosynthesis, specifically Oxyresveratrol (B150227) (2,4,3',5'-Tetrahydroxystilbene)

The biosynthesis of this compound is closely related to that of the stilbenoid, oxyresveratrol. Stilbenoids and bibenzyls share the same initial precursors from the phenylpropanoid pathway. mdpi.com The divergence in their biosynthesis occurs at the polyketide synthase step.

Stilbene (B7821643) synthase (STS), another type III PKS, utilizes the same substrates (p-coumaroyl-CoA and three molecules of malonyl-CoA) to produce the stilbene backbone, which, after hydroxylation, leads to compounds like resveratrol (B1683913) and oxyresveratrol. mdpi.com It is widely proposed that bibenzyls are formed via the reduction of the central double bond of the corresponding stilbene. nih.gov

In the specific case of this compound, it is considered the dihydro-derivative of oxyresveratrol. This suggests a direct biosynthetic relationship where oxyresveratrol is synthesized first and then converted to this compound. This conversion would involve the enzymatic reduction of the ethenyl bridge of oxyresveratrol. While the specific enzyme responsible for this reduction, a putative "oxyresveratrol reductase," has not been definitively characterized in all producer organisms, the structural relationship is strongly supported by the co-occurrence of these compounds in various plant species.

Proposed Biosynthetic Routes to Bibenzyl Structures

There are two primary proposed biosynthetic routes leading to the formation of bibenzyl structures like this compound:

Route 1: Direct Synthesis via Bibenzyl Synthase

In this route, bibenzyl synthase (BBS) directly catalyzes the formation of the bibenzyl scaffold from p-coumaroyl-CoA and malonyl-CoA. researchgate.net The enzyme would control the cyclization and aromatization of the polyketide intermediate in a manner that results in a dihydrophenanthrene, which is then converted to the bibenzyl structure. Subsequent hydroxylation steps on the aromatic rings would then lead to the final product, this compound.

Route 2: Reduction of a Stilbene Precursor

This route posits that a stilbene, in this case, oxyresveratrol, is synthesized first via the action of stilbene synthase (STS). nih.gov Following its formation, a reductase enzyme would catalyze the hydrogenation of the central double bond of oxyresveratrol to yield this compound. This pathway is supported by the frequent co-isolation of stilbenes and their corresponding bibenzyls from the same plant sources. mdpi.com

The following table summarizes the key compounds involved in the biosynthesis of this compound.

Compound NameRole in Biosynthesis
L-PhenylalaninePrimary precursor from the shikimate pathway
Cinnamic acidIntermediate formed by the deamination of L-phenylalanine
p-Coumaric acidHydroxylated intermediate
p-Coumaroyl-CoAActivated thioester, a key substrate for polyketide synthases
Malonyl-CoAC2-unit donor for the extension of the polyketide chain
OxyresveratrolA stilbenoid that is the likely direct precursor to this compound
This compound Final bibenzyl product

The following table lists the enzymes involved in the biosynthetic pathway.

Enzyme NameFunction
Phenylalanine ammonia-lyase (PAL)Catalyzes the non-oxidative deamination of L-phenylalanine to cinnamic acid.
Cinnamate-4-hydroxylase (C4H)A cytochrome P450 monooxygenase that hydroxylates cinnamic acid to p-coumaric acid.
4-Coumarate:CoA ligase (4CL)Activates p-coumaric acid by ligating it to Coenzyme A.
Bibenzyl synthase (BBS)A type III polyketide synthase that catalyzes the formation of the bibenzyl scaffold. mdpi.com
Stilbene synthase (STS)A type III polyketide synthase that produces the stilbene backbone, a potential precursor to bibenzyls. mdpi.com
Reductase (putative)A hypothetical enzyme that would reduce the double bond of a stilbene precursor like oxyresveratrol.

Chemical Synthesis and Derivatization of 3,3 ,4,5 Tetrahydroxybibenzyl

Total Synthesis Approaches for 3,3',4,5'-Tetrahydroxybibenzyl

The total synthesis of this compound is not extensively documented in a single, direct route. However, a plausible and chemically sound synthetic strategy can be constructed based on established organic chemistry reactions and syntheses of structurally related compounds, such as resveratrol (B1683913) and its isomers. A common approach involves the initial synthesis of the corresponding stilbene (B7821643), 3,3',4,5'-tetrahydroxystilbene, which is then reduced to the target bibenzyl compound.

Key reactions for forming the stilbene backbone include the Wittig reaction and the Heck reaction. These methods allow for the coupling of two substituted benzene rings to form the characteristic ethene bridge of stilbenes.

Wittig Reaction Approach:

The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphonium ylide to produce an alkene. For the synthesis of a protected form of 3,3',4,5'-tetrahydroxystilbene, this would typically involve the reaction between a substituted benzaldehyde and a benzyltriphenylphosphonium salt.

A representative synthesis, adapted from the preparation of a related isomer, 2,3,5,4'-tetramethoxystilbene, illustrates this approach jst.go.jp. The synthesis would require the preparation of two key intermediates: a protected 3,4-dihydroxybenzaldehyde and a protected 3,5-dihydroxybenzyltriphenylphosphonium halide. Protecting the hydroxyl groups, often as methyl ethers, is crucial to prevent interference with the reaction conditions.

Illustrative Synthetic Steps (via Wittig Reaction):

Preparation of Aldehyde Moiety: 3,4-Dimethoxybenzaldehyde can be used as the starting material for one-half of the molecule.

Preparation of Phosphonium Salt Moiety: Starting from 3,5-dihydroxybenzoic acid, methylation followed by reduction to the alcohol, bromination, and subsequent reaction with triphenylphosphine would yield 3,5-dimethoxybenzyltriphenylphosphonium bromide.

Wittig Reaction: The 3,5-dimethoxybenzyltriphenylphosphonium bromide is treated with a strong base to form the ylide, which then reacts with 3,4-dimethoxybenzaldehyde to yield 3,3',4,5'-tetramethoxystilbene as a mixture of (E)- and (Z)-isomers jst.go.jp.

Isomerization: The mixture of isomers can be converted predominantly to the more stable (E)-isomer, for example, through iodine catalysis jst.go.jp.

Demethylation: The methoxy groups are removed to yield the free hydroxyl groups of 3,3',4,5'-tetrahydroxystilbene. This step can be challenging as harsh conditions may lead to degradation of the polyphenol structure.

Hydrogenation: The final step is the reduction of the stilbene double bond to form the bibenzyl structure, as detailed in the next section.

Heck Reaction Approach:

The Mizoroki-Heck reaction is another powerful tool for C-C bond formation, coupling an unsaturated halide with an alkene in the presence of a palladium catalyst and a base orgsyn.orgresearchgate.net. To synthesize the stilbene precursor, a protected 3,5-dihydroxystyrene could be reacted with a protected 1-halo-3,4-dihydroxybenzene.

Table 1: Comparison of Synthetic Reactions for Stilbene Backbone Formation

ReactionKey ReagentsAdvantagesDisadvantages
Wittig Reaction Aldehyde/Ketone, Phosphonium YlideWell-established, versatile.Can produce E/Z mixtures, stoichiometry of reagents.
Heck Reaction Unsaturated Halide, Alkene, Palladium Catalyst, BaseHigh stereoselectivity for (E)-alkenes is often achievable.Requires a catalyst, which can be expensive; potential for side reactions.

Hydrogenation Strategies for Bibenzyl Formation from Stilbenes

The conversion of a stilbene to a bibenzyl involves the saturation of the central carbon-carbon double bond. This is most commonly achieved through catalytic hydrogenation. This reaction adds two hydrogen atoms across the double bond, resulting in the corresponding dihydrostilbenoid.

The stilbene precursor, 3,3',4,5'-tetrahydroxystilbene (or its protected form), is dissolved in a suitable solvent and subjected to a hydrogen atmosphere in the presence of a metal catalyst.

Commonly Used Catalysts:

Palladium on Carbon (Pd/C): This is one of the most frequently used catalysts for the hydrogenation of alkenes due to its high efficiency and selectivity.

Platinum(IV) oxide (PtO₂, Adams' catalyst): Another effective catalyst for this type of reduction.

Raney Nickel: A nickel-aluminum alloy, it is also a viable, though sometimes more reactive, catalyst.

The reaction is typically carried out at room temperature and pressures ranging from atmospheric to slightly elevated. The choice of solvent is important and often includes alcohols like ethanol or methanol (B129727), or ethyl acetate.

Reaction Scheme: Catalytic Hydrogenation

(E/Z)-3,3',4,5'-Tetrahydroxystilbene + H₂ --(Pd/C)--> this compound

If a protected stilbene (e.g., the tetramethoxy derivative) is used, the hydrogenation is performed prior to the deprotection step. This can sometimes be advantageous as the protected compound may be more stable under hydrogenation conditions.

Synthesis of Analogs and Structural Derivatives of this compound

The synthesis of analogs and derivatives of this compound is a key area of research for developing compounds with potentially enhanced biological activities or improved pharmacokinetic properties. Modifications can be made to the hydroxyl groups or the aromatic rings.

O-Alkylation and O-Acylation:

The hydroxyl groups of this compound are common sites for modification.

O-Methylation: Introduction of methyl groups can alter the lipophilicity and metabolic stability of the compound. This can be achieved by reacting the parent compound with a methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a base like potassium carbonate. Selective methylation of specific hydroxyl groups can be achieved through the use of protecting groups.

O-Acylation: Esterification of the hydroxyl groups can produce prodrugs that may have improved bioavailability. This is typically done using an acyl chloride or anhydride in the presence of a base.

Glycosylation:

The attachment of sugar moieties to the hydroxyl groups forms glycosides. Glycosylation can significantly increase the water solubility and alter the biological activity of the parent compound. This can be accomplished through chemical or enzymatic methods. Chemical synthesis often involves reacting a protected glycosyl halide with the bibenzyl compound under specific catalytic conditions. For instance, glycosyltransferases have been used for the stereo- and regio-selective glucosylation of similar tetrahydroxy-trans-stilbenes researchgate.net.

Table 2: Examples of Synthesized Analogs/Derivatives of Related Stilbenoids

Derivative TypeSynthetic MethodStarting MaterialPotential Property Change
O-Methylated Analog Williamson Ether Synthesis (e.g., CH₃I, K₂CO₃)This compoundIncreased lipophilicity, altered metabolic profile.
Glycoside Derivative Koenigs-Knorr reaction or enzymatic glycosylationThis compoundIncreased water solubility, modified bioavailability.

Biological Activities and Mechanistic Investigations of 3,3 ,4,5 Tetrahydroxybibenzyl in Vitro and Preclinical Models

Enzyme Inhibitory Activities

The ability of 3,3',4,5'-Tetrahydroxybibenzyl and its structural analogs to inhibit certain enzymes has been a key area of investigation. This section details the research into its efficacy and mechanisms as an enzyme inhibitor.

Tyrosinase Inhibitory Efficacy and Mechanism

Bibenzyl compounds isolated from Dendrobium species have shown notable tyrosinase inhibitory activity. Tyrosinase is a key enzyme in the biosynthesis of melanin (B1238610), and its inhibition is of interest for applications in cosmetics and medicine for conditions related to hyperpigmentation. While specific kinetic studies detailing the reversible or non-competitive nature of tyrosinase inhibition by 3,3',5-trihydroxybibenzyl (B1259220) have been reported, with one study noting an IC50 value of 37.904 μg/mL, detailed mechanistic data for this compound are not as extensively documented in the available literature. mdpi.com The general mechanism for bibenzyls is thought to involve their flexible structure, which allows the phenolic hydroxyl groups to effectively interact with the active site of the tyrosinase enzyme. mdpi.com

Comparative Analysis with Other Tyrosinase Inhibitors

When compared to other known tyrosinase inhibitors, bibenzyl derivatives have demonstrated significant potency. For instance, dihydrooxyresveratrol, a bibenzyl analog, exhibited 8-fold more potent diphenolase inhibitory activity against mushroom tyrosinase than its stilbene (B7821643) counterpart, oxyresveratrol (B150227). mdpi.com Another synthetic bibenzyl analog with 2,4,2′,4′-tetrahydroxyl substitutions was found to be 20 times more active than kojic acid, a commonly used tyrosinase inhibitor. mdpi.com Furthermore, a bibenzyl xyloside derivative has been reported to be a particularly potent inhibitor with an IC50 value of 0.43 μM, which is 17 times higher than that of kojic acid. nih.gov These findings suggest that the bibenzyl scaffold is a promising framework for the development of highly effective tyrosinase inhibitors.

Below is a comparative table of the tyrosinase inhibitory activity of various bibenzyl derivatives and other known inhibitors.

CompoundIC50 ValueComparison to Kojic Acid
3,3',5-Trihydroxybibenzyl37.904 µg/mL-
Dihydrooxyresveratrol-8-fold more active than oxyresveratrol
2,4,2′,4′-Tetrahydroxybibenzyl-20-fold more active
Bibenzyl xyloside derivative0.43 µM17-fold more active
Kojic Acid-Standard reference

Antimicrobial and Antibacterial Activities

In addition to enzyme inhibition, this compound and related compounds have been investigated for their ability to combat microbial growth. This section outlines the findings from studies on its effects against specific and broader ranges of bacteria.

Effects against Staphylococcus epidermidis

Research into the specific effects of this compound against Staphylococcus epidermidis is limited in the available scientific literature. However, extracts from Dendrobium species, known sources of this compound, have demonstrated antibacterial properties. Further studies are required to isolate and test the specific activity of this compound against S. epidermidis to determine its minimum inhibitory concentration (MIC) and potential as a therapeutic agent for infections caused by this bacterium.

Activity against Methicillin-Resistant Staphylococcus aureus (MRSA)

The antibacterial activity of this compound against methicillin-resistant Staphylococcus aureus (MRSA) has not been extensively detailed in standalone studies. However, the broader family of bibenzyls and other compounds from Dendrobium have been a focus of antimicrobial research. Extracts from various Dendrobium species have shown activity against MRSA. researchgate.netacademicjournals.org For example, acetone (B3395972) extracts of Dendrobium amoenum have shown activity against MRSA with a minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of 0.39 mg/ml. academicjournals.org These findings suggest that bibenzyls like this compound may contribute to the anti-MRSA effects of these extracts, warranting further investigation of the pure compound.

Broader Spectrum Antibacterial Evaluation

Antifungal Activities in Specific Assays

There is no direct scientific literature available detailing the antifungal activities of this compound in specific assays. Studies on other bibenzyl compounds from various natural sources have shown antifungal properties, but dedicated research on this particular molecule's efficacy against fungal pathogens has not been identified.

Immunomodulatory and Anti-Allergic Effects

The primary area of investigation for this compound has been its effects on key cellular players in the allergic response, namely mast cells and basophils.

Inhibition of Antigen-Induced Histamine (B1213489) Release from Rat Peritoneal Mast Cells in vitro

In vitro studies have demonstrated that this compound exhibits inhibitory effects on the release of histamine from rat peritoneal mast cells when induced by an antigen. However, its potency in this regard is modest. Research has determined the half-maximal inhibitory concentration (IC50) to be greater than 100 microM, indicating a comparatively weak inhibitory effect in this specific assay. nih.gov

Table 1: Inhibitory Effect of this compound on Antigen-Induced Histamine Release from Rat Peritoneal Mast Cells

Compound Assay System Inducer IC50 (µM)
This compound Rat Peritoneal Mast Cells Antigen >100

Modulation of Histamine Release from Human Peripheral Basophils in vitro

Further in vitro research has explored the compound's ability to modulate histamine release from human peripheral basophils. When stimulated with anti-immunoglobulin E (IgE), this compound was found to inhibit the subsequent release of histamine. The IC50 value for this inhibitory activity was determined to be 68.0 microM. nih.gov This finding suggests a potential role for the compound in modulating IgE-mediated allergic responses in human cells.

Table 2: Modulation of Anti-IgE-Induced Histamine Release from Human Peripheral Basophils by this compound

Compound Assay System Inducer IC50 (µM)
This compound Human Peripheral Basophils Anti-IgE 68.0

Antiviral Activities

Anti-HIV-1 Integrase Activity and Molecular Interactions

There is a lack of specific scientific data concerning the anti-HIV-1 integrase activity of this compound. While the broader class of bibenzyl compounds has been a subject of interest in antiviral research, no studies were identified that specifically investigate the inhibitory potential of this compound against HIV-1 integrase or detail its molecular interactions with the enzyme.

Phytotoxicological and Ecotoxicological Assessments

The potential environmental impact of naturally occurring and synthetic compounds is evaluated through various toxicological studies.

Phytotoxicity studies are essential to understand the potential of a chemical to inhibit plant growth, which can be relevant for agricultural applications or environmental risk assessment. At present, there is no scientific literature available that investigates or reports on the phytogrowth-inhibitory activities of this compound.

Ichthyotoxicity, or the toxicity of a compound to fish, is a key indicator in ecotoxicological assessments. There are no documented studies on the ichthyotoxic properties of this compound.

Anti-inflammatory Activities (e.g., NO inhibition)

Bibenzyl compounds, as a class, have been noted for their potential anti-inflammatory properties. researchgate.net One common method to assess this activity in vitro is by measuring the inhibition of nitric oxide (NO), a key inflammatory mediator. mdpi.comnih.gov However, specific research detailing the anti-inflammatory effects of this compound, particularly its ability to inhibit nitric oxide production in cell models such as lipopolysaccharide (LPS)-stimulated macrophages, has not been reported in the available scientific literature. While related bibenzyls have shown such activity, data for this specific compound is not available. researchgate.netnih.gov

Table 3: Anti-inflammatory Activity of this compound No data available

Compound Assay Cell Line IC50 (µM)
This compound Nitric Oxide (NO) Inhibition N/A N/A

Structure Activity Relationship Sar Studies of 3,3 ,4,5 Tetrahydroxybibenzyl and Its Analogs

Influence of Bibenzyl Scaffold on Biological Potency

The bibenzyl scaffold, characterized by two phenyl rings connected by an ethane (B1197151) bridge, serves as a foundational structure for a variety of biologically active compounds. This core structure is a key determinant of the pharmacological properties of 3,3',4,5'-tetrahydroxybibenzyl and its analogs. The flexibility of the ethane bridge allows the two phenyl rings to adopt various spatial orientations, which can be crucial for binding to biological targets.

Role of Hydroxyl Group Substitution Patterns

The number and position of hydroxyl (-OH) groups on the bibenzyl scaffold are paramount in defining the biological activity of this compound and its analogs. Hydroxyl groups are key pharmacophoric features that can participate in hydrogen bonding with biological targets, a fundamental interaction for molecular recognition and binding affinity.

The antioxidant capacity of phenolic compounds, including bibenzyls, is largely governed by the number and location of hydroxyl groups mdpi.com. These groups can donate a hydrogen atom to neutralize free radicals, and their arrangement can influence the stability of the resulting phenoxyl radical. For instance, an ortho-dihydroxy (catechol) or a para-dihydroxy (hydroquinone) arrangement can enhance antioxidant activity. In the case of this compound, the presence of four hydroxyl groups contributes significantly to its antioxidant potential.

Furthermore, the specific substitution pattern of hydroxyl groups can dictate the selectivity and potency of interaction with various enzymes. For example, in the context of tyrosinase inhibition, the presence and position of hydroxyl groups on the phenyl rings of bibenzyl derivatives are critical for their inhibitory activity.

A study on bibenzyl xyloside derivatives as tyrosinase inhibitors highlighted the importance of the hydroxylation pattern. The following table illustrates the tyrosinase inhibitory activity of synthesized bibenzyl xylosides:

CompoundStructureIC₅₀ (µM)
1 3',4'-dihydroxy-5-methoxybibenzyl 3-O-β-D-xyloside1.6
2 3',4'-dihydroxybibenzyl 3-O-β-D-xyloside0.43
3 3',5'-dihydroxybibenzyl 3-O-β-D-xyloside0.73

Data sourced from Oozeki et al., 2008 nih.gov

This data suggests that the arrangement of hydroxyl groups on the B-ring significantly influences the inhibitory potency against tyrosinase.

Comparison of this compound SAR with Related Stilbenoids (e.g., Stilbene (B7821643) vs. Bibenzyl Structure)

Stilbenoids, such as resveratrol (B1683913), share a common structural feature with bibenzyls, possessing two aromatic rings. However, the key difference lies in the bridge connecting these rings: an ethylene (B1197577) bridge (-CH=CH-) in stilbenes versus an ethane bridge (-CH₂-CH₂-) in bibenzyls. This seemingly minor difference has profound implications for the molecule's conformation and, consequently, its biological activity.

The double bond in the stilbene scaffold imparts rigidity and planarity to the molecule, restricting the relative positions of the phenyl rings. In contrast, the single bond in the bibenzyl scaffold allows for free rotation, resulting in a more flexible structure. This conformational flexibility can be advantageous for fitting into the binding sites of certain enzymes or receptors.

In terms of biological activity, both stilbenes and bibenzyls exhibit a wide range of pharmacological effects, including antioxidant, anticancer, and anti-inflammatory properties. The SAR of stilbenes has been extensively studied, with the number and position of hydroxyl groups being crucial for their activity, similar to bibenzyls. For instance, the potent antioxidant and anticancer effects of resveratrol (3,5,4'-trihydroxystilbene) are attributed to its specific hydroxylation pattern.

A comparative study on estrogen receptor (ER) subtype-selective ligands based on bibenzyl-diol and stilbene-diol cores revealed that non-polar substituents on one of the internal carbon atoms of the bridge led to high selectivity for ERβ nih.gov. This highlights how subtle structural modifications on the core scaffold can dramatically alter biological selectivity. The saturation of the ethylene bridge to an ethane bridge can lead to changes in receptor affinity and functional activity.

Quantitative Structure-Activity Relationship (QSAR) Approaches

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. QSAR models are valuable tools for predicting the activity of new, unsynthesized compounds, thereby guiding the design of more potent analogs and reducing the need for extensive experimental screening.

For phenolic compounds like this compound, QSAR models for antioxidant activity often incorporate descriptors related to the electronic and structural properties of the molecule. Key descriptors can include:

Number of hydroxyl groups: Directly correlates with the radical scavenging capacity.

Bond dissociation enthalpy (BDE) of the O-H bond: A lower BDE indicates easier hydrogen atom donation.

Ionization potential (IP): Relates to the ease of electron donation.

LogP (partition coefficient): A measure of lipophilicity, which influences membrane permeability.

Molecular shape and size descriptors.

A QSAR study on phenolic antioxidants revealed that their Trolox equivalent antioxidant capacities (TEACs) are primarily determined by the number and location of hydroxyl groups mdpi.com. Another QSAR model for the antioxidant activity of phenolic compounds found a strong correlation between the pIC₅₀ and the O-H bond dissociation enthalpy and ionization potential nih.gov.

Molecular Docking and Computational Chemistry for Mechanistic Insights

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, molecular docking is used to predict how a ligand, such as this compound, binds to the active site of a target protein. This provides valuable insights into the mechanism of action at a molecular level.

For this compound, molecular docking could be employed to study its interaction with various enzymes it is known to inhibit, such as tyrosinase. A typical molecular docking study would involve:

Obtaining the three-dimensional structures of the ligand (this compound) and the target protein (e.g., tyrosinase).

Using a docking program to place the ligand into the active site of the protein in various conformations and orientations.

Scoring the different poses based on their binding affinity, which is calculated based on factors like hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

The results of a molecular docking study can reveal key amino acid residues in the active site that interact with the ligand. For instance, the hydroxyl groups of this compound would be expected to form hydrogen bonds with polar residues in the active site of its target protein. Molecular docking studies on other bibenzyl derivatives have shown that they can bind to the hydrophobic pocket surrounding the binuclear copper active site of tyrosinase, thereby inhibiting its activity.

Computational chemistry methods, such as Density Functional Theory (DFT), can be used to calculate the electronic properties of this compound, such as the O-H bond dissociation enthalpy. This information complements SAR and QSAR studies by providing a theoretical basis for the observed biological activities.

Analytical Methodologies for Characterization and Quantification of 3,3 ,4,5 Tetrahydroxybibenzyl

Spectroscopic Techniques (e.g., NMR, Mass Spectrometry, UV)

Spectroscopic methods are indispensable for the structural elucidation and identification of 3,3',4,5'-Tetrahydroxybibenzyl. These techniques provide detailed information about the molecule's atomic arrangement, connectivity, and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the precise structure of organic molecules. For this compound, both ¹H (proton) and ¹³C (carbon-13) NMR would be utilized to map out the carbon-hydrogen framework.

¹H NMR: The proton NMR spectrum would reveal the number of different types of protons and their neighboring environments. The aromatic protons would appear in the downfield region (typically δ 6.0-8.0 ppm), with their splitting patterns (multiplicity) indicating their substitution pattern on the two phenyl rings. The four protons of the ethyl bridge would likely appear as a singlet or two triplets in the aliphatic region (typically δ 2.5-3.0 ppm). The hydroxyl protons would produce broad singlets, the chemical shifts of which can be concentration and solvent dependent.

Expected ¹H NMR Chemical Shifts for this compound

Proton Expected Chemical Shift (δ, ppm) Multiplicity
Aromatic CH 6.0 - 7.0 d, dd, s
Ethylene (B1197577) Bridge (-CH₂-CH₂-) 2.7 - 2.9 s or m
Hydroxyl OH 4.5 - 9.0 br s

Note: These are predicted values. Actual experimental values may vary based on solvent and other experimental conditions.

Expected ¹³C NMR Chemical Shifts for this compound

Carbon Expected Chemical Shift (δ, ppm)
Aromatic C-O 140 - 160
Aromatic C-H 100 - 130
Aromatic C-C 125 - 145
Ethylene Bridge (-CH₂-CH₂-) 30 - 40

Note: These are predicted values. Actual experimental values may vary based on solvent and other experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. For this compound, with a molecular formula of C₁₄H₁₄O₄, the expected exact mass is approximately 246.0892 g/mol .

In techniques like Electrospray Ionization (ESI), the compound would likely be observed as a deprotonated molecule [M-H]⁻ in negative ion mode or a protonated molecule [M+H]⁺ in positive ion mode. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition. Tandem mass spectrometry (MS/MS) would induce fragmentation of the molecular ion, providing valuable structural information. A characteristic fragmentation would be the cleavage of the C-C bond in the ethyl bridge, leading to fragments corresponding to the substituted benzyl (B1604629) moieties.

Ultraviolet (UV) Spectroscopy

UV-Visible spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds with chromophores, such as the aromatic rings in this compound. The presence of hydroxyl groups on the phenyl rings influences the absorption maxima (λ_max_). Typically, bibenzyls exhibit absorption maxima around 260-280 nm sielc.com. The specific substitution pattern of the hydroxyl groups in this compound would be expected to produce a characteristic UV spectrum within this range, potentially with shoulders or additional bands depending on the solvent used.

Chromatographic Methods for Purity and Quantification (e.g., HPLC-DAD, LC-Q-TOF/MS)

Chromatographic techniques are essential for separating this compound from complex mixtures, assessing its purity, and performing accurate quantification.

High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)

HPLC is a widely used technique for the analysis of phenolic compounds. For this compound, a reversed-phase HPLC method would be most suitable.

Stationary Phase: A C18 column is commonly employed for the separation of bibenzyls and other polyphenols.

Mobile Phase: A gradient elution using a mixture of an acidified aqueous solvent (e.g., water with 0.1% formic acid or acetic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically used to achieve good separation.

Detection: A Diode-Array Detector (DAD) allows for the monitoring of absorbance at multiple wavelengths simultaneously. This is advantageous as it provides the UV spectrum of the eluting peak, which can be used for peak purity assessment and tentative identification by comparison with a reference standard. The detection wavelength would be set at the absorption maximum of the compound, likely around 280 nm.

Liquid Chromatography-Quadrupole Time-of-Flight/Mass Spectrometry (LC-Q-TOF/MS)

For more sensitive and selective detection and quantification, HPLC can be coupled with mass spectrometry, particularly high-resolution instruments like a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer.

LC Separation: The HPLC conditions would be similar to those used for HPLC-DAD.

MS Detection: The Q-TOF instrument provides high-resolution and accurate mass data, allowing for the confident identification of this compound based on its exact mass. The MS/MS capabilities of the Q-TOF allow for structural confirmation through fragmentation patterns, even at very low concentrations in complex matrices like plant extracts. This technique is particularly powerful for distinguishing between isomeric compounds.

Method Validation Parameters in Research Settings

To ensure the reliability and accuracy of quantitative analytical methods, they must be validated. In a research setting, key validation parameters for HPLC and LC-MS methods for the quantification of this compound would include:

Linearity and Range: This establishes the concentration range over which the detector response is directly proportional to the analyte concentration. A calibration curve is generated by analyzing a series of standard solutions of known concentrations. The linearity is typically evaluated by the correlation coefficient (r²) of the calibration curve, which should ideally be ≥ 0.999.

Limit of Detection (LOD) and Limit of Quantification (LOQ):

LOD: The lowest concentration of the analyte that can be reliably detected by the analytical method.

LOQ: The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. These are typically determined based on the signal-to-noise ratio (S/N) of the chromatographic peak, with LOD often defined as S/N ≥ 3 and LOQ as S/N ≥ 10.

Precision: This assesses the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is evaluated at two levels:

Repeatability (Intra-day precision): Precision over a short period of time with the same analyst and instrument.

Intermediate Precision (Inter-day precision): Precision within the same laboratory but on different days, with different analysts, or on different equipment.

Accuracy: This determines the closeness of the measured value to the true value. It is often assessed by performing recovery studies, where a known amount of the analyte is spiked into a sample matrix and the percentage of the analyte recovered is calculated.

Typical Method Validation Parameters for Phenolic Compound Analysis by LC-MS

Parameter Typical Acceptance Criteria
Linearity (r²) ≥ 0.99
LOD (S/N) ~3:1
LOQ (S/N) ~10:1
Precision (RSD) < 15%
Accuracy (Recovery) 80 - 120%

These are general guidelines, and specific criteria may vary depending on the research application and regulatory requirements.

Future Research Directions and Prospects for 3,3 ,4,5 Tetrahydroxybibenzyl

Elucidation of Novel Biological Activities and Mechanisms

A primary avenue for future research will be the comprehensive screening of 3,3',4,5'-Tetrahydroxybibenzyl for novel biological activities. The bibenzyl structural motif is associated with a diverse range of pharmacological properties, including cytotoxic, antimicrobial, anti-inflammatory, and neuroprotective effects. nih.govnih.govnih.gov Future studies should aim to systematically evaluate this compound against a wide panel of disease models and cellular targets.

A key focus will be to unravel the specific molecular mechanisms underlying any observed bioactivities. For instance, if cytotoxic effects are identified, subsequent research should investigate the induction of apoptosis, cell cycle arrest, or other antiproliferative pathways. Similarly, any anti-inflammatory activity would warrant investigation into the modulation of key signaling pathways, such as NF-κB or MAPK, and the production of inflammatory mediators. Understanding these mechanisms is crucial for the rational design of more potent and selective derivatives.

Table 1: Potential Biological Activities for Future Investigation of this compound

Biological Activity Potential Mechanisms of Action
Anticancer Induction of apoptosis, inhibition of cell proliferation, anti-angiogenesis
Antimicrobial Disruption of microbial cell membranes, inhibition of essential enzymes
Neuroprotective Antioxidant effects, modulation of neuroinflammatory pathways
Anti-inflammatory Inhibition of pro-inflammatory cytokine production, modulation of inflammatory signaling pathways

Exploration of Additional Natural Sources and Sustainable Production

While this compound has been identified in certain plant species, a systematic screening of the plant kingdom, particularly in families known for producing bibenzyls like Orchidaceae and Bryophytes (liverworts), could reveal new and more abundant natural sources. nih.govnih.govmdpi.com This exploration is vital for ensuring a sustainable supply for research and potential commercial development.

Beyond identifying new plant sources, future research should focus on developing sustainable production methods. The low abundance of many natural products in their native sources often hinders their development. nih.gov Therefore, biotechnological approaches such as plant cell culture, hairy root culture, or metabolic engineering of microbial hosts like Escherichia coli present promising alternatives for the large-scale and environmentally friendly production of this compound. nih.govnih.gov Transcriptomic analyses of high-yielding plant species can help identify the key enzymatic genes involved in the bibenzyl biosynthesis pathway, which can then be utilized in synthetic biology platforms. nih.gov

Advanced Synthetic Strategies for Analog Development

The development of advanced and efficient synthetic strategies is crucial for producing this compound and its analogs in the laboratory. This will not only provide a reliable source of the compound for biological testing but also enable the creation of a library of derivatives for structure-activity relationship (SAR) studies. nih.govnih.gov SAR studies are fundamental in medicinal chemistry to understand how specific structural features of a molecule contribute to its biological activity. youtube.comyoutube.com

Future synthetic efforts could focus on metal-free coupling reactions and other environmentally benign methodologies to improve the sustainability of the synthesis. rsc.org By systematically modifying the hydroxyl groups and the aromatic rings of the this compound scaffold, researchers can explore how these changes impact potency, selectivity, and pharmacokinetic properties. This will be instrumental in optimizing the compound for potential therapeutic or agrochemical applications.

Integration of Omics Technologies in Mechanistic Studies

The integration of "omics" technologies, such as genomics, transcriptomics, proteomics, and metabolomics, will be a powerful approach to gain a deeper understanding of the biological effects of this compound. frontiersin.orgmdpi.com These technologies allow for a global and unbiased view of the molecular changes that occur in a biological system upon treatment with the compound.

For example, transcriptomic and proteomic analyses can identify the genes and proteins whose expression levels are altered, providing clues about the pathways and cellular processes affected. Metabolomics can reveal changes in the metabolic profile of cells or organisms, which can help to identify biomarkers of response and further elucidate the mechanism of action. frontiersin.orgnih.gov Combining these omics datasets will provide a comprehensive, systems-level understanding of the compound's bioactivity.

Potential as a Lead Compound for Pharmaceutical and Agrochemical Innovation

Given the diverse biological activities reported for bibenzyl compounds, this compound represents a promising lead compound for the development of new pharmaceuticals and agrochemicals. nih.govnih.gov The structural information gathered from SAR studies can be used in conjunction with computational tools like pharmacophore modeling and molecular docking to design more potent and target-specific analogs. ijper.orgnih.govmdpi.com

In the pharmaceutical arena, it could serve as a starting point for the development of new anticancer, antimicrobial, or neuroprotective drugs. nih.govmdpi.com In agriculture, the known phytotoxic, insecticidal, and antifungal properties of some bibenzyls suggest that derivatives of this compound could be developed into novel and potentially safer herbicides, insecticides, or fungicides. nih.govnih.govresearchgate.netgoogle.com The marginal cytotoxicity of some bibenzyls on animal cells further supports their potential as selective agrochemicals. nih.gov

Table 2: Potential Applications of this compound Derivatives

Application Area Potential Product
Pharmaceuticals Anticancer agents, Antibiotics, Neuroprotective drugs
Agrochemicals Herbicides, Insecticides, Fungicides

Q & A

Q. What are the primary natural sources of 3,3',4,5'-Tetrahydroxybibenzyl, and what methodologies are employed for its isolation?

this compound (also known as dihydrooxyresveratrol) is a bibenzyl derivative found in plants of the Moraceae family, including Morinda officinalis and Damnacanthus indicus. Isolation typically involves solvent extraction (e.g., methanol or ethanol) followed by chromatographic purification. For example, column chromatography with silica gel or Sephadex LH-20 is used to separate bibenzyls from co-extracted polyphenols. Nuclear magnetic resonance (NMR), particularly HMBC spectroscopy, is critical for structural confirmation, as demonstrated in phytochemical studies of Moraceae plants .

Q. What experimental precautions are essential when handling this compound in laboratory settings?

Due to its reactive phenolic hydroxyl groups, the compound is sensitive to oxidation. Storage under inert gas (e.g., nitrogen) at −20°C in amber vials is recommended. Safety protocols include wearing nitrile gloves, chemical-resistant goggles, and a lab coat to prevent skin/eye contact. Inhalation risks necessitate working in a fume hood. The compound’s purity (≥95%) should be verified via HPLC prior to biological assays to minimize confounding variables .

Q. Which analytical techniques are most reliable for characterizing this compound?

Key methods include:

  • High-resolution mass spectrometry (HRMS) : Confirms molecular weight (C₁₄H₁₄O₄, [M-H]⁻ at m/z 245.0814) and fragmentation patterns .
  • NMR spectroscopy : ¹H and ¹³C NMR identify aromatic protons and carbon linkages, while HMBC correlations resolve substitution patterns (e.g., distinguishing 3,3',4,5' from 2,3',4,5' isomers) .
  • High-performance liquid chromatography (HPLC) : Reverse-phase C18 columns with UV detection (280 nm) are standard for purity assessment .

Advanced Research Questions

Q. What molecular mechanisms explain the bioactivity of this compound in pharmacological models?

The compound’s bioactivity is attributed to its structural similarity to resveratrol and piceatannol, enabling interactions with cellular targets like kinases and antioxidant enzymes. For instance, its hydroxyl groups scavenge reactive oxygen species (ROS), while the bibenzyl backbone may inhibit pro-inflammatory cytokines (e.g., TNF-α) via NF-κB pathway modulation. However, mechanistic studies are limited compared to its stilbene analogs, warranting further kinase-binding assays and transcriptomic profiling .

Q. How should researchers address contradictions in reported bioactivity data for this compound?

Discrepancies often arise from variations in experimental design:

  • Solubility differences : Use of dimethyl sulfoxide (DMSO) vs. aqueous buffers affects bioavailability. Pre-solubility testing via dynamic light scattering (DLS) is advised.
  • Metabolic instability : Human fecal microbiota metabolize bibenzyls into undetectable derivatives, as shown in in vitro fermentation studies. Incorporating metabolic inhibitors (e.g., sodium azide) or anaerobic conditions may stabilize the compound during assays .
  • Cell line specificity : Validate activity across multiple cell models (e.g., cancer vs. normal cells) to rule out lineage-dependent effects.

Q. What advanced methodologies are recommended for detecting this compound in complex matrices like plant extracts or biological fluids?

  • Ultra-high-performance liquid chromatography (UHPLC) : Coupled with tandem mass spectrometry (MS/MS) enhances sensitivity and reduces run time. A C18 column with a gradient of acetonitrile/0.1% formic acid is optimal .
  • Isotope dilution assays : Use deuterated internal standards (e.g., D₄-3,3',4,5'-tetrahydroxybibenzyl) to correct for matrix effects in quantitative analyses.
  • Microbial biotransformation assays : Incubate the compound with human gut microbiota to identify degradation products, leveraging HRMS and molecular networking for metabolite annotation .

Q. Tables

Key Physicochemical Properties
Molecular Formula: C₁₄H₁₄O₄
Molecular Weight: 246.0892 g/mol
CAS Registry Number: [24082-42-6]
Purity (HPLC): ≥95%
Storage: −20°C, inert atmosphere

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.